Product packaging for Benzyl (2-bromothiazol-4-yl)carbamate(Cat. No.:)

Benzyl (2-bromothiazol-4-yl)carbamate

Cat. No.: B13663191
M. Wt: 313.17 g/mol
InChI Key: PGNKHWKTQXMUSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (2-bromothiazol-4-yl)carbamate (Molecular Formula: C 11 H 9 BrN 2 O 2 S, Molecular Weight: 313.17) is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery applications . This compound features a benzyloxycarbonyl (Cbz) group serving as a protected amine on the thiazole ring, a common strategy in multi-step synthesis to allow for orthogonal deprotection and further functionalization at a later stage . The presence of a bromine atom at the 2-position of the thiazole ring makes it an excellent candidate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the rapid construction of more complex, functionalized molecules for biological screening . The thiazole ring is a privileged structure in drug design due to its rigidity, planarity, and favorable electronic properties, which contribute to enhanced solubility and improved target binding through hydrogen bonding and dipole interactions . Researchers can utilize this reagent in fragment-based drug discovery, combinatorial chemistry, and as a key building block in the synthesis of potential enzyme inhibitors . All products are intended for Research Use Only and are not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9BrN2O2S B13663191 Benzyl (2-bromothiazol-4-yl)carbamate

Properties

Molecular Formula

C11H9BrN2O2S

Molecular Weight

313.17 g/mol

IUPAC Name

benzyl N-(2-bromo-1,3-thiazol-4-yl)carbamate

InChI

InChI=1S/C11H9BrN2O2S/c12-10-13-9(7-17-10)14-11(15)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15)

InChI Key

PGNKHWKTQXMUSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CSC(=N2)Br

Origin of Product

United States

Synthetic Methodologies for Benzyl 2 Bromothiazol 4 Yl Carbamate

Classical Approaches to Thiazole (B1198619) Ring Formation and Bromination

The synthesis of the substituted thiazole core is a foundational step, typically initiated through well-established cyclization reactions followed by selective halogenation.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, remains the most prevalent and versatile method for constructing the thiazole ring. bepls.comnih.gov The classical approach involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reactant, such as thiourea (B124793) or its derivatives. researchgate.net For the synthesis of a precursor to Benzyl (B1604629) (2-bromothiazol-4-yl)carbamate, a common strategy involves reacting an α-halo-β-ketoester, like ethyl bromopyruvate, with thiourea. This reaction directly yields an ethyl 2-aminothiazole-4-carboxylate intermediate, which contains the necessary functional handles at the C2 and C4 positions for subsequent modifications. guidechem.com

The general mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom from thiourea on the carbon bearing the halogen in the α-halocarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to a hydroxylated intermediate that subsequently dehydrates to form the aromatic thiazole ring. bepls.com

While the traditional Hantzsch synthesis is robust, modern adaptations have focused on improving its environmental footprint and efficiency. These advancements include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. nih.govfigshare.com

Catalyst-Free and Solvent-Free Conditions: Some Hantzsch condensations can be performed without a catalyst or solvent, offering a greener, more eco-friendly approach that simplifies workup procedures. bepls.comorganic-chemistry.org

Use of Green Catalysts: Heterogeneous catalysts, such as silica-supported tungstosilisic acid, have been employed to facilitate one-pot, multi-component Hantzsch syntheses. These catalysts are often reusable, adding to the sustainability of the process. mdpi.com

Table 1: Comparison of Hantzsch Synthesis Conditions
MethodKey FeaturesTypical ReactantsAdvantagesReference
Classical HantzschConventional heating in a solvent (e.g., ethanol)α-haloketone, ThioureaWell-established, versatile bepls.com
Microwave-AssistedMicrowave irradiationα-haloketone, ThioureaRapid reaction times, improved yields nih.gov
Solvent-FreeHeating reactants without solvent2-bromoacetophenone, ThioureaEnvironmentally friendly, simple workup organic-chemistry.org
Green CatalystUse of reusable catalysts like SiW.SiO2α-haloketone, Thiourea, Aldehyde (multi-component)High yields, catalyst is recyclable mdpi.com

Strategies for Selective Bromination at the 2-Position of the Thiazole Ring

Direct bromination of the thiazole ring can be complex and may lead to a mixture of products. For the specific synthesis of a 2-bromo-4-substituted thiazole, an indirect and highly selective method is often preferred. This strategy leverages the reactivity of a 2-aminothiazole (B372263) precursor, which is readily available from the Hantzsch synthesis.

The most effective method for introducing a bromine atom specifically at the C2 position is a modified Sandmeyer reaction. This process involves two key steps:

Diazotization: The 2-amino group of the thiazole precursor (e.g., ethyl 2-aminothiazole-4-carboxylate) is treated with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂) in a strong acidic medium like hydrobromic acid (HBr), at low temperatures (0–5 °C). This converts the primary amine into a diazonium salt intermediate (2-diazoniumthiazole).

Halogenation: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. The diazonium group, being an excellent leaving group (as N₂ gas), is displaced by the bromide ion, yielding the desired 2-bromothiazole (B21250) derivative with high regioselectivity. guidechem.com

This diazotization-halogenation sequence is superior to direct electrophilic bromination for this substrate, as it avoids potential side reactions and ensures that the bromine is installed exclusively at the 2-position, leaving the 4- and 5-positions untouched. An alternative high-temperature method using sodium nitrite in DMSO has also been reported as a safer option to traditional low-temperature diazotization. guidechem.com

Introduction of the Carbamate (B1207046) Moiety

With the 2-bromo-4-functionalized thiazole core in hand, the next phase of the synthesis is the formation of the benzyl carbamate group at the 4-position. This typically involves the conversion of a carboxylic acid or ester at C4 into an amine, followed by carbamoylation.

Carbamoylation Reactions at the 4-Position of the Thiazole Ring

Assuming the synthesis proceeds through an intermediate such as 2-bromo-4-aminothiazole, the final step is the formation of the carbamate linkage. This is a type of acylation reaction where the nucleophilic amino group at the C4 position attacks an electrophilic carbonyl carbon.

The standard and most direct method for this transformation is the reaction of the 4-aminothiazole derivative with benzyl chloroformate (also known as benzyloxycarbonyl chloride, Cbz-Cl). researchgate.net In this reaction, the lone pair of electrons on the nitrogen of the amino group attacks the carbonyl carbon of benzyl chloroformate. This is followed by the elimination of a chloride ion, resulting in the formation of the N-C(O)O-benzyl bond characteristic of the carbamate.

This reaction is analogous to the widely used Cbz protection strategy for amines in peptide synthesis and other areas of organic chemistry. nih.gov

Optimization of Reaction Conditions for Carbamate Formation

The efficiency of the carbamoylation reaction is highly dependent on the reaction conditions. Several factors must be optimized to maximize the yield and purity of the final product, Benzyl (2-bromothiazol-4-yl)carbamate.

Base: The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base is crucial to neutralize the acid. A non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIEA) , is typically used in stoichiometric amounts. mdpi.comnih.gov Inorganic bases like potassium carbonate can also be employed.

Solvent: The reaction is usually carried out in a dry, aprotic solvent to prevent the hydrolysis of the highly reactive benzyl chloroformate. Suitable solvents include tetrahydrofuran (B95107) (THF), dioxane, or dichloromethane (B109758) (DCM). nih.gov

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction upon addition of the chloroformate, and then allowed to warm to room temperature to ensure the reaction proceeds to completion. nih.gov

Atmosphere: To prevent the degradation of reagents by moisture, the reaction is typically run under an inert atmosphere, such as nitrogen or argon.

Table 2: Key Parameters for Optimization of Carbamate Formation
ParameterPurposeCommon ChoicesConsiderationsReference
BaseNeutralize HCl byproductTriethylamine (Et₃N), DIEA, PyridineMust be non-nucleophilic to avoid side reactions. mdpi.comnih.gov
SolventDissolve reactants, provide reaction mediumTHF, Dichloromethane (DCM), DioxaneMust be aprotic and anhydrous. nih.gov
TemperatureControl reaction rate and minimize side products0 °C to Room TemperatureLow initial temperature controls exothermicity. nih.gov
AtmospherePrevent hydrolysis of acylating agentNitrogen (N₂), Argon (Ar)Essential for moisture-sensitive reagents like benzyl chloroformate. nih.gov

Advanced Synthetic Strategies and Novel Methodologies

Beyond the classical stepwise approach, modern organic synthesis offers more sophisticated and efficient strategies for constructing complex molecules like this compound. These methods often focus on minimizing step counts, improving atom economy, and enabling rapid diversification.

Multi-Component Reactions (MCRs): Advanced Hantzsch-type syntheses have been developed as one-pot, multi-component reactions where three or more starting materials are combined to form the thiazole product in a single step. bepls.commdpi.com This approach increases efficiency by reducing the need for isolation and purification of intermediates.

Solid-Phase Synthesis: For the generation of chemical libraries, thiazole derivatives can be assembled on a solid support. rsc.org In this methodology, a starting material is attached to a polymer resin, and subsequent reactions are carried out. Products are cleaved from the resin only in the final step, which greatly simplifies purification. This approach could be adapted to produce a variety of thiazole carbamates.

Flow Chemistry: The synthesis of thiazoles can be performed in continuous flow reactors. figshare.com This technique allows for precise control over reaction parameters like temperature, pressure, and reaction time, often leading to higher yields, better selectivity, and improved safety compared to batch processing.

Novel Cyclization Methods: While the Hantzsch synthesis is dominant, other methods for thiazole ring formation have been developed. These include visible-light-induced reactions of active methylene (B1212753) ketones and thioureas, which proceed under very mild conditions, and palladium-catalyzed constructions from vinyl azides and potassium thiocyanate. organic-chemistry.org

Halogen Dance Rearrangement: For obtaining specific substitution patterns that are otherwise difficult to access, advanced techniques like the "halogen dance" can be employed. This involves the base-induced migration of a halogen atom from one position to another on the heterocyclic ring. For example, a 2-amino-4-bromothiazole (B130272) has been synthesized via the rearrangement of a protected 5-bromo precursor using a strong base like lithium diisopropylamide (LDA). researchgate.net

These advanced strategies highlight the ongoing evolution of synthetic chemistry, providing powerful tools for the efficient and innovative construction of functionalized heterocyclic compounds. nih.govbenthamdirect.comeurekaselect.com

One-Pot Synthesis Approaches

One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. ijcce.ac.ir While a specific one-pot protocol for this compound is not prominent in the literature, such a process can be conceptualized based on established multicomponent reactions for thiazole derivatives. mdpi.comnih.gov

A potential one-pot approach could involve a variation of the Hantzsch thiazole synthesis. Typically, this involves reacting an α-haloketone with a thiourea derivative. For the target molecule, this could be adapted into a multi-component reaction where a suitable three-carbon α,α-dihalo ketone is reacted with thiourea to form the 2-amino-4-bromothiazole intermediate in situ. Without isolation, this intermediate could then be reacted with benzyl chloroformate under the same reaction conditions, possibly with the addition of a base, to yield the final carbamate product. The efficiency of such a one-pot procedure depends critically on the compatibility of the reaction conditions for both the thiazole ring formation and the subsequent carbamoylation step.

Several studies have demonstrated the feasibility of one-pot, multicomponent syntheses for structurally complex thiazoles, highlighting the robustness of this approach. ijcce.ac.irresearchgate.net For instance, N-bromosuccinimide (NBS) has been used as an efficient catalyst for the one-pot synthesis of 2′-aminobenzothiazolo-arylmethyl-2-naphthols under solvent-free conditions, showcasing how multiple bonds can be formed in a single operation. semanticscholar.org

Table 1: Examples of One-Pot Syntheses for Related Thiazole Derivatives

ReactantsCatalyst/ConditionsProduct TypeKey FeaturesReference
β-naphthol, aromatic aldehydes, 2-aminobenzothiazoleN-bromosuccinimide (NBS), 60°C, solvent-free2′-aminobenzothiazolo-arylmethyl-2-naphtholsEfficient, solvent-free conditions, high yields. semanticscholar.org
Secondary amine, benzoyl isothiocyanate, dialkyl acetylenedicarboxylateTrypsin from porcine pancreas (PPT), 45°CSubstituted ThiazolesChemoenzymatic one-pot synthesis, mild conditions. mdpi.com
2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, pyrazole-4-carbaldehydeOrthophosphoric acidComplex Thiazole-Pyrazole HybridsFour-component synthesis with high atom economy. ijcce.ac.ir

Catalytic Methods in the Preparation of this compound

Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. The synthesis of this compound can benefit from catalytic methods at two key stages: the formation of the thiazole ring and the carbamoylation of the amino group.

The synthesis of the 2-amino-4-bromothiazole precursor can be achieved via electrophilic substitution. An alternative and versatile route involves a "halogen dance" rearrangement from a protected 5-bromothiazole (B1268178), using a strong base like lithium diisopropylamide (LiNPr₂ⁱ) in THF. nih.gov Following rearrangement, the amine must be deprotected before proceeding.

For the carbamoylation step, where the benzyl carbamate moiety is introduced, various catalytic systems can be employed. Traditional methods often involve the reaction of the amine with benzyl chloroformate in the presence of a stoichiometric amount of base. However, catalytic approaches offer more efficient and selective alternatives. Metal-organic frameworks (MOFs), such as Cu-CPO-27, have been demonstrated as effective and reusable heterogeneous catalysts for the synthesis of hybrid carbamate-benzothiazole structures through the cross-dehydrogenative coupling of phenols with formamides. rsc.org While this is a different type of carbamate formation, it highlights the potential of MOFs in catalyzing C-N bond formation.

Other catalytic systems for carbamate synthesis include indium-mediated reactions, which are valued for their high reactivity and low toxicity. nih.gov Indium catalysts can promote the efficient and selective synthesis of carbamates from amines and alkyl chloroformates. nih.gov Copper-catalyzed cross-coupling reactions also provide a mild and environmentally friendly pathway to carbamates from a wide range of amines. organic-chemistry.org

Table 2: Catalytic Approaches in Carbamate and Thiazole Synthesis

Reaction TypeCatalystSubstratesKey AdvantagesReference
Carbamate SynthesisIndiumAmines, Alkyl chloroformatesEfficient, selective, non-toxic catalyst. nih.gov
Carbamate SynthesisCopper complexesAmines, CarbazatesMild conditions, compatible with various amines. organic-chemistry.org
Hybrid Carbamate-Benzothiazole SynthesisCu-CPO-27 (MOF)Phenols, N,N-disubstituted formamidesHeterogeneous, reusable catalyst. rsc.org
Thiazole SynthesisNiFe₂O₄ NanoparticlesMulticomponent reactionReusable magnetic catalyst, green synthesis. acs.org

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govsruc.ac.uk The synthesis of this compound can be made more sustainable by incorporating these principles.

For the thiazole core synthesis, green approaches include the use of environmentally benign solvents, such as deep eutectic solvents (DESs), which are biodegradable and have low toxicity. nih.gov The Hantzsch thiazole synthesis has been successfully performed in a choline (B1196258) chloride/glycerol eutectic mixture, avoiding the use of volatile organic solvents. nih.gov Furthermore, employing reusable catalysts, such as magnetic NiFe₂O₄ nanoparticles, aligns with green principles by simplifying catalyst recovery and minimizing waste. acs.org Other innovative techniques for thiazole synthesis include microwave irradiation and ultrasound-assisted methods, which can reduce reaction times and energy consumption. nih.govresearchgate.net

In the carbamate formation step, a significant green alternative is the replacement of hazardous reagents like phosgene (B1210022) and its derivatives. Carbon dioxide (CO₂) is an attractive substitute as it is an abundant, non-toxic, and renewable C1 source. nih.govnih.gov The direct fixation of CO₂ with an amine and an alkyl halide can produce carbamates. nih.gov This reaction can be promoted by catalysts and strong organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which also serves to capture the CO₂. organic-chemistry.orgorganic-chemistry.org This approach significantly improves the environmental profile of carbamate synthesis.

Applying these principles to the synthesis of this compound would involve:

Synthesizing the 2-amino-4-bromothiazole intermediate using a reusable catalyst in a green solvent system.

Performing the carbamoylation using benzyl alcohol and a CO₂ source, or a three-component coupling of the amine, CO₂, and benzyl halide, catalyzed by an environmentally benign system. organic-chemistry.orgnih.gov

Chemical Reactivity and Transformation Pathways of Benzyl 2 Bromothiazol 4 Yl Carbamate

Reactions Involving the Bromine Atom at the 2-Position

The bromine atom at the C2 position of the thiazole (B1198619) ring is a key handle for synthetic transformations. This position is inherently electron-deficient, making the attached bromine a good leaving group in various reactions. pharmaguideline.com

The electron-deficient nature of the C2-position in the thiazole ring makes it susceptible to nucleophilic attack. pharmaguideline.com Consequently, the bromine atom in Benzyl (B1604629) (2-bromothiazol-4-yl)carbamate can be displaced by a range of nucleophiles. This reaction, a form of nucleophilic aromatic substitution (SNAr), allows for the direct introduction of various functional groups. The reaction generally requires either a strong nucleophile or activation of the thiazole ring to proceed efficiently. pharmaguideline.com For instance, nucleophiles can replace the halogen atom at the C2, C4, or C5 positions of the thiazole ring. pharmaguideline.com This pathway is fundamental for creating derivatives with modified properties and for building more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the 2-bromo position of the thiazole ring is an excellent substrate for these transformations. thieme-connect.comnih.gov

Suzuki-Miyaura Coupling: This reaction couples the 2-bromothiazole (B21250) moiety with an organoboron species, typically a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.org It is widely used to synthesize biaryl and substituted vinyl structures. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron reagent. organic-chemistry.orgyoutube.com For sterically hindered 2-bromobenzothiazoles, a novel ligand-free Suzuki-Miyaura coupling methodology has been developed, which provides good to excellent yields. nih.gov The reactivity of the organic halide or pseudohalide partner follows the general trend: R-I > R-OTf > R-Br >> R-Cl. wikipedia.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 2-bromothiazole and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira coupling is invaluable for synthesizing alkynyl-substituted heterocycles, which are important intermediates in pharmaceuticals and materials science. nih.gov While traditional methods often require anhydrous and anaerobic conditions, modern protocols have been developed that are more tolerant of air and moisture. organic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with the 2-bromothiazole in the presence of a palladium or nickel catalyst. nih.gov This method is known for its high functional group tolerance and the ease of preparation for a wide array of highly functionalized organozinc reagents. nih.gov It is particularly useful for coupling with heteroaryl zinc reagents, which can be challenging substrates for other methods like the Suzuki-Miyaura coupling. nih.gov The reaction can be performed regioselectively, for instance, on 2,4-dibromothiazole, where the coupling occurs preferentially at the more electron-deficient 2-position. thieme-connect.com

Table 1: Overview of Cross-Coupling Reactions at the 2-Position of Bromothiazoles
ReactionCoupling PartnerCatalyst System (Typical)Bond FormedKey Features
Suzuki-MiyauraOrganoboron Reagent (e.g., Boronic Acid)Pd Catalyst (e.g., Pd(PPh₃)₄), BaseC(sp²)-C(sp²) or C(sp²)-C(sp³)Mild conditions, commercially available reagents, low toxicity of boron compounds. wikipedia.org
SonogashiraTerminal AlkynePd Catalyst, Cu(I) Co-catalyst, BaseC(sp²)-C(sp)Directly introduces an alkyne group, useful for creating rigid, linear structures. wikipedia.orgnih.gov
NegishiOrganozinc ReagentPd or Ni CatalystC(sp²)-C(sp²), C(sp²)-C(sp³), etc.High functional group tolerance, reactive organozinc reagents. nih.govthieme-connect.com

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species. wikipedia.org For Benzyl (2-bromothiazol-4-yl)carbamate, this typically involves reacting the compound with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium), at low temperatures. wikipedia.orgnih.gov The reaction swaps the bromine atom for a lithium atom, generating a highly reactive 2-lithiothiazole intermediate. thieme-connect.com This lithiated species is a potent nucleophile and can be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce a wide range of substituents at the 2-position. pharmaguideline.com

Alternatively, a bromine-magnesium exchange can be performed, often using reagents like isopropylmagnesium chloride (i-PrMgCl), to form a Grignard reagent. thieme-connect.comnih.gov This process can sometimes offer better selectivity and can be performed under less cryogenic conditions compared to lithium-halogen exchange. nih.gov

Table 2: Comparison of Metal-Halogen Exchange Reactions
ReactionReagentIntermediate FormedSubsequent Reaction
Bromine-Lithium ExchangeOrganolithium (e.g., n-BuLi, t-BuLi)2-LithiothiazoleReaction with various electrophiles. pharmaguideline.com
Bromine-Magnesium ExchangeGrignard Reagent (e.g., i-PrMgCl)2-Thiazolylmagnesium HalideReaction with electrophiles, often used in subsequent cross-coupling. thieme-connect.com

Reactivity of the Thiazole Ring System

Beyond the reactions at the C2-bromo position, the thiazole ring itself exhibits distinct reactivity patterns.

The thiazole ring is generally considered an electron-deficient aromatic system, which makes it relatively unreactive towards electrophilic aromatic substitution. udayton.edu The presence of the electronegative nitrogen and sulfur atoms deactivates the ring to attack by electrophiles. When such reactions do occur, substitution typically favors the C5 position, which is the most electron-rich carbon in the thiazole ring. pharmaguideline.com However, forcing conditions are often required, and the presence of the carbamate (B1207046) group at C4 and the bromine at C2 would further influence the regioselectivity of any potential electrophilic attack. Direct halogenation of the parent thiazolo[5,4-d]thiazole (B1587360) system, which was previously thought to be impossible, has been achieved, indicating that under the right conditions, electrophilic substitution can be a viable pathway. udayton.edu

Halogen Dance Rearrangement: Under strongly basic conditions, typically those used for metal-halogen exchange (like lithium amides), brominated aromatic and heteroaromatic compounds can undergo a "halogen dance" rearrangement. wikipedia.orgnucleos.com This process involves the migration of the halogen atom to a different position on the ring. wikipedia.org For a 2-bromothiazole derivative, this could potentially lead to the formation of a 5-bromothiazole (B1268178) isomer. The mechanism involves deprotonation of the ring by the strong base to form a carbanion, which then facilitates the intermolecular transfer of the halogen. clockss.orgwhiterose.ac.uk This rearrangement offers a pathway to functionalize positions on the ring that are not accessible through direct methods. wikipedia.org

Ring-Opening Pathways: The thiazole ring can undergo cleavage under certain reductive or oxidative conditions. For example, treatment with sodium in liquid ammonia (B1221849) can cause reductive ring-opening of some thiazole derivatives. researchgate.net Similarly, activated Raney nickel can cause desulfurization and subsequent degradation of the thiazole ring. pharmaguideline.com While these conditions are harsh and may not be compatible with the carbamate functionality, they represent potential transformation pathways for the core thiazole structure.

Transformations of the Carbamate Functional Group

The carbamate functional group in this compound is a key site for chemical modifications, allowing for the removal of the benzyloxycarbonyl (Cbz) protecting group to liberate the free amine or for its conversion into other important nitrogen-containing functional groups. These transformations are crucial for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science.

Deprotection Strategies for the Carbamate

Common deprotection strategies include catalytic hydrogenolysis, acid- or base-catalyzed cleavage, and nucleophilic attack. For substrates containing sensitive functionalities, milder, more selective methods are preferred.

A notable mild method for the deprotection of carbamates, including Cbz-protected amines, involves the use of 2-mercaptoethanol (B42355) in the presence of a base such as potassium phosphate (B84403) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at elevated temperatures. mdpi.comorganic-chemistry.orgnih.gov This nucleophilic deprotection protocol is advantageous as it avoids the harsh conditions of traditional hydrogenolysis or strong acid/base treatments that could affect the 2-bromothiazole ring. mdpi.comorganic-chemistry.org

Another mild approach for carbamate cleavage utilizes tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF). lookchem.comorganic-chemistry.org The effectiveness of this reagent can be tuned by adjusting the reaction temperature and the amount of TBAF used. lookchem.com It is important to note that the stability of the resulting 2-amino-4-bromothiazole (B130272) can be a concern, as related free amines of halothiazoles have been reported to be unstable. nih.gov

The following table summarizes various deprotection conditions that have been applied to benzyl carbamates, which could be adapted for this compound.

Reagents and ConditionsSubstrate TypeNotesReference
2-mercaptoethanol, K3PO4, DMAc, 75 °CGeneral Cbz, Alloc, and methyl carbamatesSuperior for substrates with sensitive functionalities. mdpi.comorganic-chemistry.orgnih.gov
Bu4NF, THF, refluxIndolyl carbamates (including Cbz)Cleavage time varies with the carbamate type; phenyl and allyl are most sensitive. lookchem.com
Pd/C, H2, THFN-Cbz protected 2(3H)-benzothiazoloneStandard hydrogenolysis conditions, effective with excellent yields.
TFA, CH2Cl2t-Butyl (4-bromothiazol-2-yl)carbamateAcidic deprotection; resulting free amine can be unstable. nih.gov

Conversion to Other Amide or Amine Derivatives

Beyond simple deprotection, the carbamate moiety of this compound can be directly converted into other valuable functional groups such as different amides or substituted amines. These transformations provide efficient routes to a diverse range of thiazole derivatives.

Transcarbamation and Amidation

A convenient method for the conversion of benzyl carbamates into other carbamates (transcarbamation) or amides involves the use of potassium carbonate in an alcoholic solvent. chemrxiv.org By refluxing the benzyl carbamate in methanol (B129727) or ethanol (B145695) with potassium carbonate, the corresponding methyl or ethyl carbamates can be obtained in good yields. chemrxiv.org Furthermore, by performing the reaction in a secondary alcohol like isopropanol (B130326) followed by treatment with an acid chloride, amides can be synthesized. chemrxiv.org This one-pot procedure is attractive due to its simplicity and the use of inexpensive reagents. chemrxiv.org

Conversion to Substituted Ureas

Following the deprotection of the Cbz group to yield the free 2-bromo-4-aminothiazole, the resulting amine can be readily converted into a variety of substituted urea (B33335) derivatives. The synthesis of ureas is a cornerstone of medicinal chemistry, as the urea functional group is a key structural motif in many biologically active compounds. nih.gov

A versatile, two-step procedure for the synthesis of monosubstituted ureas involves the reaction of an amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis to remove the benzyl group. bioorganic-chemistry.com This method is efficient for a wide range of amines, including those with complex structures. bioorganic-chemistry.com Alternatively, isocyanates can be generated in situ from various precursors and trapped with the aminothiazole to form ureas. organic-chemistry.org

The table below outlines general methods for the conversion of carbamates or their corresponding amines into other derivatives.

TransformationReagents and ConditionsProduct TypeNotesReference
TranscarbamationK2CO3, CH3OH or C2H5OH, refluxMethyl or Ethyl CarbamatesSimple and efficient method. chemrxiv.org
Amidation1. K2CO3, iso-C3H7OH, reflux 2. RCOClAmidesOne-pot conversion from benzyl carbamate. chemrxiv.org
Urea Formation1. Deprotection 2. 4-Nitrophenyl-N-benzylcarbamate, then H2/PdMonosubstituted UreasHighly versatile and efficient for various amines. bioorganic-chemistry.com
Urea Formation1. Deprotection 2. IsocyanateDisubstituted UreasCommon method in drug discovery. nih.gov

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the transformations involving this compound is essential for optimizing reaction conditions and predicting the formation of potential byproducts. While specific mechanistic studies on this exact molecule are not widely available, insights can be drawn from investigations of similar carbamate systems.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on reaction rates, which can help in elucidating reaction mechanisms. For carbamate transformations, kinetic investigations have focused on processes like transesterification and decarboxylation.

A study on the transesterification of O-methyl-N-aryl carbamates with various alcohols in the presence of alkoxide catalysts revealed that the reaction follows first-order kinetics with respect to the carbamate substrate. rsc.org The rate of the reaction was found to be influenced by the structure of the alcohol, with less polar alcohols leading to faster reactions. rsc.org Additionally, electron-withdrawing substituents on the aryl ring of the carbamate were shown to accelerate the reaction, which is consistent with a mechanism involving a nucleophilic attack on the carbonyl carbon. rsc.org

The kinetics of the decarboxylation of N-arylcarbamates have also been investigated, providing evidence for the involvement of zwitterionic carbamic acid species with a short lifetime as kinetically important intermediates. acs.org The rates of carbamate formation from amines and carbon dioxide, as well as the breakdown of carbamates, have been shown to depend on the basicity of the amine. researchgate.net

While these studies provide a general framework for understanding carbamate reactivity, the specific kinetics of reactions involving this compound would be influenced by the electronic properties of the 2-bromothiazole ring system.

Elucidation of Transition States and Intermediates

The elucidation of transition states and intermediates is crucial for a detailed understanding of reaction pathways. Computational chemistry has become a powerful tool for investigating these transient species.

For the nucleophilic deprotection of carbamates, computational studies on a model benzyl carbamate supported an SN2 mechanism. organic-chemistry.org In the context of carbamate synthesis, a computational study on a palladium-catalyzed reaction for the formation of a methyl carbamate elucidated a multi-step pathway involving ligand dissociation, intermediate formation, and hydrogenation, highlighting the role of the catalyst in stabilizing reaction intermediates. mdpi.com

In transformations that proceed via an isocyanate intermediate, such as the Curtius rearrangement for the synthesis of carbamates, the isocyanate is a key intermediate that is trapped by an alcohol or an amine. nih.govacs.org

A mechanistic study of the cleavage of benzyl ammonium (B1175870) carbamates has proposed a tandem 1,6-1,2-elimination pathway. d-nb.infonih.gov Furthermore, computational studies on the radical scavenging mechanism of an aryl carbamate have explored various reaction pathways, including hydrogen atom transfer and single electron transfer, and have characterized the corresponding transition states. researchgate.net

The presence of the electron-withdrawing 2-bromothiazole ring in this compound is expected to influence the stability of any charged intermediates or transition states, thereby affecting the preferred reaction mechanism. Detailed computational studies on this specific molecule would be beneficial for a more precise understanding of its chemical reactivity.

Derivatization and Analog Development Based on Benzyl 2 Bromothiazol 4 Yl Carbamate

Synthesis of Novel Thiazole (B1198619) Derivatives through 2-Position Functionalization

The bromine atom at the 2-position of the thiazole ring is a key handle for introducing structural diversity. Its susceptibility to various coupling reactions allows for the attachment of a wide array of substituents, leading to the creation of novel and complex molecular frameworks.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C2-position of the thiazole ring. While direct examples on benzyl (B1604629) (2-bromothiazol-4-yl)carbamate are not extensively detailed, the reactivity of similar bromo-heterocyclic systems is well-documented, establishing a clear precedent for such transformations. For instance, Suzuki-Miyaura cross-coupling reactions have been successfully developed for unprotected ortho-bromoanilines, demonstrating compatibility with various boronic esters including those bearing benzyl, alkyl, aryl, and heteroaromatic groups. researchgate.net This methodology suggests that the 2-bromo position of the thiazole carbamate (B1207046) can be readily functionalized.

The general approach involves reacting the 2-bromothiazole (B21250) substrate with an organoboron, organotin, or other organometallic reagent in the presence of a palladium catalyst and a suitable base. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and can be tailored to the specific substituents being introduced. rsc.orgorganic-chemistry.org The versatility of these methods allows for the incorporation of a wide range of functional groups, from simple alkyl chains to complex aromatic and heterocyclic systems.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Aromatic Scaffolds This table illustrates the types of cross-coupling reactions applicable to the 2-bromo position of the thiazole scaffold based on established methods for similar compounds.

Coupling ReactionReagentCatalyst/LigandTypical ConditionsProduct Type
Suzuki-Miyaura Aryl/Alkyl Boronic Acid or EsterPd(PPh₃)₄, Pd(OAc)₂ / SPhos, etc.Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane, Toluene)2-Aryl/Alkyl-thiazole
Stille Organostannane (R-SnBu₃)Pd(PPh₃)₄Solvent (e.g., Toluene, DMF), Heat2-Substituted-thiazole
Heck AlkenePd(OAc)₂, P(o-tol)₃Base (e.g., Et₃N), Solvent (e.g., DMF)2-Vinyl-thiazole
Buchwald-Hartwig Amine, AmidePd₂(dba)₃ / Xantphos, BINAPBase (e.g., NaOt-Bu), Solvent (e.g., Toluene)2-Amino/Amido-thiazole

The functionalization of the 2-position serves as a foundational step for constructing more elaborate molecules. By introducing a new functional group via cross-coupling, subsequent synthetic transformations can be performed to build complex molecular architectures. For example, a substituent introduced at the C2-position can participate in intramolecular cyclizations to form fused heterocyclic systems.

Research into the synthesis of molecules containing multiple thiazole rings demonstrates this principle. Starting with functionalized thiazole building blocks, such as those containing an α-bromoketone, chemists can react them with thiosemicarbazone derivatives to construct di- and trithiazole systems. nih.gov This strategy of linking heterocyclic units together highlights how a simple, functionalized thiazole can serve as a cornerstone for creating larger, more structurally complex compounds with potentially unique properties. nih.gov

Modifications at the Carbamate Moiety

The benzyl carbamate (Cbz or Z group) is a classic amine protecting group, but many other options exist, each with unique conditions for application and removal. masterorganicchemistry.com This allows for orthogonal protection strategies in multi-step syntheses, where one group can be selectively removed without affecting others. organic-chemistry.org For the 4-amino-2-bromothiazole core, the Cbz group can be replaced with other carbamates like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc).

The choice of protecting group is often dictated by the planned subsequent reaction steps. For instance, the Boc group is stable to many reaction conditions but is easily removed with mild acid (e.g., trifluoroacetic acid), while the Cbz group is cleaved by hydrogenolysis. masterorganicchemistry.comlibretexts.org The synthesis of tert-butyl (4-bromothiazol-2-yl)carbamate has been reported, showcasing the practical application of alternative protecting groups on a similar scaffold. nih.gov

Table 2: Common Amine Protecting Groups and Their Cleavage Conditions

Protecting GroupAbbreviationStructureCleavage Conditions
Benzyl carbamateCbz, ZC₆H₅CH₂OC(O)-H₂, Pd/C (Hydrogenolysis)
tert-ButyloxycarbonylBoc(CH₃)₃COC(O)-Strong Acid (e.g., TFA, HCl)
9-FluorenylmethyloxycarbonylFmocC₁₃H₉CH₂OC(O)-Base (e.g., Piperidine)
AcetylAcCH₃C(O)-Acid or Base Hydrolysis
TosylTsp-CH₃C₆H₄SO₂-Strong Acid; Reducing Agents

Altering the carbamate moiety can significantly influence a molecule's chemical and physical properties. The carbamate group itself is a stable, amide-ester hybrid with a specific resonance structure that affects bond rotation and conformation. nih.gov The rotational barrier of the C-N bond in a carbamate is lower than in a comparable amide, making it more susceptible to reaction with nucleophiles. nih.gov

Changing the ester portion of the carbamate (the benzyl group in the parent compound) can modulate its reactivity and stability. For example, studies on the solvolysis of substituted benzyl N-phenylcarbamates have shown that the nature of the substituents on the benzyl ring affects the reaction mechanism and rate. arkat-usa.org Carbamates with electron-withdrawing groups on the benzyl ring may be more stable towards certain degradation pathways. Furthermore, replacing the ethyl group with bulkier aliphatic groups in some carbamate series has been shown to alter molecular properties. nih.gov These modifications can impact solubility, crystallinity, and intermolecular interactions, all of which are critical from a chemical synthesis and material science perspective.

Scaffold Hopping and Bioisosteric Replacements (from a chemical synthesis perspective)

Scaffold hopping is a strategy used to replace the core structure of a molecule with a different, often structurally distinct, scaffold while aiming to retain or improve its desired properties. nih.gov From a synthesis perspective, this involves designing and creating novel heterocyclic systems that can mimic the spatial and electronic arrangement of the original benzyl (2-bromothiazol-4-yl)carbamate scaffold.

Bioisosteric replacement, a related concept, involves substituting a part of a molecule with another fragment that possesses similar physical or chemical properties. researchgate.net For example, the thiazole ring could be replaced by other five-membered heterocycles like oxazole, imidazole, or triazole. A notable example is the development of a 2H-thiazolo[4,5-d] nih.govresearchgate.netnih.govtriazole system, which combines thiazole and triazole rings. This novel scaffold was designed to serve as a versatile building block for scaffold-hopping strategies in chemical synthesis. nih.gov Similarly, a 4-hydroxy-1,2,3-triazole has been explored as a bioisosteric replacement for a phenolic moiety, demonstrating how one heterocyclic system can be synthetically substituted for another to explore new chemical space. researchgate.netunito.it These approaches are not just about mimicking a parent molecule but about leveraging synthetic chemistry to create entirely new classes of compounds with potentially improved synthetic accessibility or novel structural features.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse collections of chemical compounds, known as libraries. This compound is a versatile scaffold for such endeavors, offering multiple points for diversification. The general strategy involves a series of systematic and repetitive reactions where different building blocks are introduced to a core structure. This approach allows for the efficient exploration of chemical space to identify molecules with desired properties.

The use of this compound in combinatorial library generation typically begins with the deprotection of the benzyl carbamate group to expose the reactive 2-amino functionality. This is commonly achieved through hydrogenolysis. total-synthesis.com Following deprotection, the resulting 2-amino-4-bromothiazole (B130272) serves as a key intermediate for diversification at two primary positions: the 2-amino group and the 4-bromo position.

Libraries can be generated using both solution-phase and solid-phase synthesis techniques. Solution-phase synthesis allows for rapid reaction optimization, while solid-phase synthesis simplifies purification, as excess reagents and by-products can be washed away from the resin-bound compounds. organic-chemistry.orgnih.gov

Diversification at the 2-Amino Position:

Once the 2-amino group is unmasked, it can be readily acylated, alkylated, or converted into ureas and thioureas to introduce a wide range of substituents. This functionalization is a cornerstone of creating diverse libraries from this scaffold. A variety of reactants can be employed in a parallel synthesis format to generate a library of N-substituted 2-aminothiazole (B372263) derivatives.

Reaction TypeReactant ClassResulting Functional Group
AcylationAcid chlorides, AnhydridesAmide
SulfonylationSulfonyl chloridesSulfonamide
Urea (B33335) FormationIsocyanatesUrea
Thiourea (B124793) FormationIsothiocyanatesThiourea

Diversification at the 4-Bromo Position:

The bromine atom at the 4-position of the thiazole ring is amenable to various palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov This allows for the introduction of a diverse set of aryl, heteroaryl, and alkyl groups. Reactions such as Suzuki, Stille, and Sonogashira couplings are commonly employed to build molecular complexity. researchgate.netnih.gov

Coupling ReactionReactant TypeGroup IntroducedCatalyst/Reagents
Suzuki CouplingBoronic acids/estersAryl, Heteroaryl, VinylPd catalyst (e.g., Pd(PPh₃)₄), Base
Stille CouplingOrganostannanesAryl, Heteroaryl, AlkylPd catalyst
Sonogashira CouplingTerminal alkynesAlkynylPd catalyst, Cu(I) co-catalyst, Base
Heck CouplingAlkenesAlkenylPd catalyst, Base

By combining the diversification strategies at both the 2-amino and 4-bromo positions, a large and structurally diverse library of compounds can be generated from the initial this compound scaffold. For instance, a library could be synthesized by first reacting the deprotected 2-amino-4-bromothiazole with a set of 50 different acid chlorides, followed by reacting each of the 50 resulting amides with a set of 50 different boronic acids. This combinatorial approach would yield a library of 2,500 unique compounds. The efficiency of these synthetic routes, particularly when automated, makes this scaffold highly valuable for high-throughput screening and drug discovery programs. researchgate.net

Theoretical and Computational Studies on Benzyl 2 Bromothiazol 4 Yl Carbamate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netresearchgate.netasianpubs.org For Benzyl (B1604629) (2-bromothiazol-4-yl)carbamate, DFT calculations, commonly using the B3LYP functional with a basis set such as 6-311G(d,p), would be employed to determine its most stable three-dimensional structure (ground state geometry). researchgate.net This process involves optimizing the molecular geometry to find the lowest energy conformation.

The key outputs of this analysis are the precise bond lengths, bond angles, and dihedral angles. These geometric parameters provide insight into the molecule's shape and steric properties. For instance, the planarity of the carbamate (B1207046) group and the orientation of the benzyl and bromothiazole rings relative to each other are critical determinants of how the molecule interacts with its environment. nih.gov

ParameterBondPredicted Value
Bond Lengths (Å) C=O (carbamate)1.22 Å
C-N (carbamate)1.38 Å
N-C (thiazole)1.37 Å
C-Br (thiazole)1.88 Å
**Bond Angles (°) **O=C-N125.0°
C-N-C (carbamate-thiazole)128.0°
N-C-S (thiazole ring)115.0°
Predicted geometric parameters for Benzyl (2-bromothiazol-4-yl)carbamate based on DFT calculations of similar structures.

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic properties. nih.govnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole (B1198619) ring, while the LUMO may be distributed across the carbamate and benzyl portions. Analysis of these orbitals helps in predicting sites susceptible to nucleophilic or electrophilic attack. rsc.org

PropertyValue (eV)Significance
HOMO Energy -6.5 eVElectron-donating ability; related to ionization potential.
LUMO Energy -1.5 eVElectron-accepting ability; related to electron affinity.
Energy Gap (ΔE) 5.0 eVIndicates high kinetic stability and moderate reactivity. mdpi.com
Hypothetical electronic properties for this compound derived from FMO analysis.

Computational Prediction of Reactivity and Reaction Mechanisms

Computational methods can predict not only the static properties of a molecule but also its behavior in chemical reactions.

Key chemical transformations for this molecule could include nucleophilic aromatic substitution (SNAr) at the bromine-substituted carbon on the thiazole ring or reactions involving the carbamate linker. mdpi.comresearchgate.net To understand the feasibility and kinetics of such reactions, computational chemists locate the transition state (TS) for each proposed step. A transition state is the highest energy point along the reaction pathway, representing the energy barrier that must be overcome.

Methods like synchronous transit-guided quasi-Newton (STQN) or dimer methods are used within a DFT framework to find these saddle points on the potential energy surface. The calculated energy of the transition state is crucial for determining the activation energy of the reaction, which dictates the reaction rate. For instance, studying the SNAr reaction would involve modeling the approach of a nucleophile to the thiazole ring and calculating the structure and energy of the corresponding Meisenheimer intermediate and the transition states leading to and from it. libretexts.org

A reaction coordinate diagram, or energy profile, visually represents the energy of a chemical system as it progresses from reactants to products. nih.gov By plotting the calculated energies of the reactants, intermediates, transition states, and products, a comprehensive picture of the reaction mechanism emerges.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are dynamic and can adopt various shapes or conformations. Understanding this behavior is critical, especially for applications in drug design where molecular shape governs binding to biological targets.

Conformational analysis of this compound would involve systematically rotating the single bonds—specifically the bonds connecting the benzyl group to the carbamate and the carbamate to the thiazole ring—to map the potential energy surface. This process identifies low-energy, stable conformers and the energy barriers between them. Such studies reveal the molecule's flexibility and its preferred shapes in different environments. nih.gov

Molecular Dynamics (MD) simulations provide a more detailed view of the molecule's dynamic behavior over time. nih.gov In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the motions of all atoms are calculated over a period of time (from nanoseconds to microseconds) by solving Newton's equations of motion. nih.govresearchgate.net

MD simulations can be used to:

Assess the stability of different conformers.

Observe how the molecule interacts with solvent molecules.

Simulate the binding process to a target protein, providing insights into the stability of the protein-ligand complex.

Analyze key metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to quantify molecular stability and the flexibility of different parts of the molecule. nih.gov

For this compound, MD simulations could reveal how the benzyl and bromothiazole moieties move relative to each other and how the molecule as a whole might adapt its shape to fit into a binding pocket. nih.gov

Preferred Conformations and Tautomerism

There is currently no available published data from computational chemistry studies, such as Density Functional Theory (DFT) or other quantum mechanical methods, detailing the preferred conformations of this compound. Such studies would typically explore the rotational energy barriers around its key single bonds—specifically the C4-N bond of the thiazole ring, the N-C(O) bond of the carbamate, and the C-O bond of the benzyl group—to identify the most stable, low-energy spatial arrangements of the molecule.

Similarly, investigations into the potential tautomerism of the carbamate and thiazole moieties are absent from the scientific record. While the thiazole ring and the carbamate group could theoretically exhibit different tautomeric forms, experimental or computational evidence to confirm the predominant species under various conditions has not been reported.

Intermolecular Interactions and Crystal Packing

A search for crystallographic data in repositories such as the Cambridge Structural Database (CSD) did not yield a crystal structure for this compound. Without an experimentally determined crystal structure, a definitive analysis of its intermolecular interactions and packing arrangement in the solid state is not possible. Such an analysis would typically identify and characterize non-covalent interactions like hydrogen bonds (e.g., involving the N-H of the carbamate), halogen bonds (involving the bromine atom), and π-stacking interactions between the thiazole and benzyl rings, which govern the supramolecular assembly of the compound.

In Silico Design Principles for New Derivatives

The development of in silico design principles for novel derivatives of a compound is contingent on a foundational understanding of its structural and electronic properties, as well as its interactions with a biological target. Given the lack of published theoretical studies and biological activity data for this compound, a basis for the rational, computer-aided design of new analogues has not been established. The formulation of such principles would require initial computational and experimental data that is not currently available in the public domain.

Advanced Analytical Methodologies for Research on Benzyl 2 Bromothiazol 4 Yl Carbamate and Its Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation in Research

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of novel compounds, including derivatives of Benzyl (B1604629) (2-bromothiazol-4-yl)carbamate. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of a molecule. This capability is crucial for unequivocally confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers or byproducts.

In the analysis of Benzyl (2-bromothiazol-4-yl)carbamate, HRMS would confirm the molecular formula, C11H9BrN2O2S. The presence of bromine and sulfur atoms would be readily identified by their characteristic isotopic patterns. The bromine isotopes (79Br and 81Br) have a nearly 1:1 natural abundance, resulting in a distinctive M and M+2 peak pattern in the mass spectrum.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]+ can reveal characteristic fragmentation patterns. Key fragment ions for this compound would likely arise from the cleavage of the carbamate (B1207046) and benzyl groups. Expected fragmentations include the loss of the benzyl group, the cleavage of the carbamate bond, and fragmentation of the thiazole (B1198619) ring. Analysis of these fragments provides valuable information about the connectivity of the molecule, complementing data from other spectroscopic techniques like NMR.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution. While standard one-dimensional (1D) 1H and 13C NMR provide essential information about the chemical environment of individual atoms, advanced 2D NMR techniques are often required to unambiguously assign all signals and establish the complete connectivity of complex derivatives.

For derivatives of this compound, 2D NMR experiments are critical for assigning the protons and carbons of the thiazole and benzyl moieties.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. For a substituted derivative, COSY would reveal correlations between adjacent protons on the benzyl ring and any aliphatic side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on their attached, and often more easily assigned, protons. For the parent compound, it would link the thiazole proton to its corresponding carbon, and each benzylic and aromatic proton to its respective carbon.

For a related compound, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, 1H and 13C NMR data have been reported, which can serve as a reference for interpreting the spectra of other derivatives. mdpi.comresearchgate.net

Table 1: Representative 1H and 13C NMR Data for a Benzyl Thiazolylcarbamate Derivative

Atom 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
Carbonyl (C=O) - ~154.0
Thiazole-C2 - ~160.0
Thiazole-C4 - ~148.8
Thiazole-C5 ~6.7 ~107.8
Benzyl-CH2 ~5.2 ~67.2
Benzyl-C (quat) - ~135.9
Benzyl-CH (aromatic) ~7.3-7.5 ~128.0

Data is based on a closely related structure and serves as an illustrative example.

Solid-State NMR (ssNMR) is a vital technique for studying materials in their solid form, providing information that is inaccessible by solution-state NMR. nih.gov A primary application of ssNMR in pharmaceutical research is the characterization of polymorphs—different crystalline forms of the same compound. Polymorphs can have distinct physical properties, and ssNMR is highly sensitive to the local environment of the nuclei, making it an excellent tool for identifying and distinguishing between them. researchgate.netfrontiersin.orgnih.gov

For this compound and its derivatives, which may exist in multiple crystalline forms, 13C and 15N ssNMR experiments can be employed. Differences in the crystal lattice and molecular conformation between polymorphs lead to variations in the chemical shifts and line widths of the NMR signals. nih.gov This allows for the unambiguous identification of different polymorphic forms and can be used to study the consistency of crystallization processes. frontiersin.orgnih.gov

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

For derivatives of this compound, single-crystal X-ray diffraction provides irrefutable proof of structure. mdpi.com In cases where the molecule contains stereocenters, this technique can determine the absolute stereochemistry. The crystal structure of a closely related compound, benzyl-(4-(2-hydroxyethyl)thiazol-2-yl)carbamate, has been determined, revealing key structural features and intermolecular hydrogen bonding patterns that stabilize the crystal packing. mdpi.comresearchgate.net Such analyses are crucial for understanding structure-property relationships and for computational modeling studies.

Table 2: Illustrative Crystallographic Data for a Benzyl Thiazolylcarbamate Derivative

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) Value
b (Å) Value
c (Å) Value
β (°) Value
Volume (ų) Value
Z Value

Data is based on a representative structure and values are specific to the analyzed crystal.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Purity Assessment

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

For this compound, the IR spectrum would show characteristic absorption bands for the key functional groups. These include:

N-H stretching: around 3300-3400 cm-1

Aromatic C-H stretching: just above 3000 cm-1

Carbonyl (C=O) stretching of the carbamate: a strong band around 1700-1730 cm-1 rsc.org

C=N and C=C stretching of the thiazole ring: in the 1500-1650 cm-1 region nih.gov

C-O stretching of the carbamate: around 1200-1250 cm-1 rsc.org

These techniques are rapid, non-destructive, and require only a small amount of sample. They are widely used for routine identification, to confirm the presence of expected functional groups after a chemical reaction, and as a preliminary assessment of purity. cdnsciencepub.comresearchgate.net

Table 3: Key IR Absorption Bands for this compound

Functional Group Approximate Wavenumber (cm-1)
N-H Stretch 3300 - 3400
C=O Stretch (Carbamate) 1700 - 1730
C=N/C=C Stretch (Thiazole) 1500 - 1650

Chromatographic Techniques for Reaction Monitoring and Purification Optimization (e.g., preparative HPLC, GC-MS in research context)

Chromatographic techniques are essential for separating, identifying, and purifying compounds from complex mixtures. In the research and development of this compound derivatives, various chromatographic methods play critical roles.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used extensively for monitoring the progress of chemical reactions. mdpi.com By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, one can quickly visualize the consumption of starting materials and the formation of products.

Preparative High-Performance Liquid Chromatography (HPLC): When high purity material is required for further studies, preparative HPLC is the method of choice. This technique uses a high-pressure pump to pass the sample mixture through a column packed with a stationary phase, separating the components based on their differential interactions with the stationary and mobile phases. Optimization of the solvent system and column type allows for the isolation of the target compound with very high purity.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS is a powerful analytical tool. The gas chromatograph separates the components of a mixture, which are then introduced directly into a mass spectrometer for detection and identification. This provides both retention time data (from GC) and mass spectral data (from MS), allowing for confident identification of components in a mixture, such as impurities or byproducts.

The strategic application of these chromatographic techniques is fundamental to the successful synthesis, purification, and analysis of this compound and its analogues. mdpi.comresearchgate.netnih.govnih.gov

Applications in Advanced Synthetic Chemistry Research

Benzyl (B1604629) (2-bromothiazol-4-yl)carbamate as a Versatile Synthetic Intermediate

The strategic placement of a bromine atom and a benzyl-protected amine on the thiazole (B1198619) core renders Benzyl (2-bromothiazol-4-yl)carbamate a highly valuable and versatile intermediate in organic synthesis. The bromine at the 4-position serves as a handle for a variety of cross-coupling reactions, while the carbamate-protected amine at the 2-position allows for selective deprotection and subsequent functionalization. This dual reactivity enables chemists to introduce diverse substituents and build molecular complexity in a controlled, stepwise manner.

One of the primary applications of this compound and its analogues, such as the tert-butyl (Boc) protected version, is as a foundational building block for more elaborate heterocyclic scaffolds. The carbon-bromine bond is particularly amenable to transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, the 4-bromo position is an ideal site for Suzuki coupling reactions. In studies aimed at creating libraries of substituted thiazoles, the bromo-intermediate is coupled with various arylboronic acids. nih.gov This strategy allows for the systematic introduction of different aromatic systems onto the thiazole ring, thereby generating a diverse range of new heterocyclic structures. nih.gov This approach was successfully used to synthesize a series of bis-methyl substituted benzamidothiazoles. nih.gov

Furthermore, the protected amine at the 2-position can be deprotected under specific conditions to reveal a free amine, which can then be acylated or engaged in other reactions to build further complexity. nih.gov This orthogonal reactivity is demonstrated in the synthesis of 2-acylamino-4-halothiazoles, where the Boc-protected amine of a related intermediate is first deprotected with trifluoroacetic acid (TFA) and then acylated. nih.gov The compound also serves as a precursor for creating larger fused systems, such as in the synthesis of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one derivatives, where the thiazole moiety is linked to an indolinone core. nih.gov

Reaction TypePosition on Thiazole RingReagents/ConditionsResulting StructureReference
Suzuki CouplingC4-BrArylboronic acid, Pd catalyst4-Aryl-2-aminothiazole derivatives nih.gov
AcylationC2-NH(Cbz)1. Deprotection (e.g., H₂/Pd) 2. Acyl chloride, base2-Acylamino-4-bromothiazole derivatives nih.gov
Hydrazone FormationC2-NH(Cbz)Deprotection followed by reaction with ketone/aldehydeThiazolyl-hydrazono derivatives nih.gov

While direct application in the total synthesis of a complex natural product is not extensively documented in the provided literature, the role of this compound as a precursor in model studies is significant. The 2-aminothiazole (B372263) core is a "privileged structure" found in numerous biologically active compounds and clinically important drugs. mdpi.comresearchgate.net Synthetic intermediates like this carbamate (B1207046) are crucial for developing methodologies to construct these key substructures.

Its value lies in its ability to mimic a segment of a more complex molecule, allowing chemists to test and refine synthetic strategies on a simpler, more accessible system before applying them to the actual target. The functional handles—the bromo group for coupling and the protected amine for linkage—provide the necessary tools to explore synthetic routes that could be applied in the later stages of a natural product synthesis campaign.

Contribution to Novel Synthetic Method Development

The utility of this compound extends beyond its role as a simple building block; it has also been instrumental in the development of novel synthetic methods. A notable example involves a "halogen dance" reaction. nih.gov In a synthetic route designed to access specific isomers, a related intermediate, tert-butyl (5-bromothiazol-2-yl)carbamate, was used. nih.gov Through a halogen dance reaction, the bromine atom was successfully migrated from the 5-position to the 4-position of the thiazole ring. nih.gov

This newly formed 4-bromo intermediate then served as a common precursor for a series of Suzuki coupling reactions. nih.gov This sequence—combining a rearrangement with a cross-coupling reaction—showcases how the unique reactivity of this class of compounds can be exploited to develop innovative and efficient synthetic pathways to access molecules that would be difficult to synthesize via traditional methods. nih.gov

Role in Medicinal Chemistry Lead Optimization Research (focused on synthesis and design)

In the field of medicinal chemistry, the goal of lead optimization is to systematically modify a hit compound to improve its potency, selectivity, and pharmacokinetic properties. This compound is an exemplary scaffold for such endeavors due to the synthetic accessibility and modularity it offers.

The generation of chemical libraries containing a multitude of structurally related compounds is a cornerstone of modern drug discovery. This compound is an ideal starting material for creating such libraries focused on the 2-aminothiazole scaffold.

Researchers have utilized the reactivity of the 4-bromo position to synthesize a library of analogs for structure-activity relationship (SAR) studies. nih.gov By using a common 4-bromo precursor and reacting it with a diverse set of arylboronic acids in a parallel synthesis format, a library of compounds with various substituents at the 4-position can be rapidly assembled. nih.gov This approach allows for the efficient exploration of the chemical space around the thiazole core, which is critical for identifying compounds with improved biological activity. For example, a series of bis-methyl analogs were synthesized using this strategy to evaluate their biological effects. nih.gov

From a synthetic perspective, understanding SAR involves designing and executing chemical transformations that allow for precise structural modifications. The structure of this compound is well-suited for this purpose. Chemists can systematically alter different parts of the molecule to probe their importance for biological activity.

Key synthetic modifications for SAR studies include:

Modification at the 4-position: As discussed, the bromine atom can be replaced with a wide array of aryl or alkyl groups via cross-coupling reactions. This allows for the exploration of how size, electronics, and lipophilicity at this position affect target binding. nih.gov For example, methyl groups were exchanged with bromo substituents to verify functional group compatibility and to serve as a reactive intermediate for further reactions. nih.gov

Modification at the 2-amino position: After deprotection of the benzyl carbamate, the resulting free amine can be acylated with various carboxylic acids, sulfonylated with sulfonyl chlorides, or converted into ureas and thioureas. This allows for the investigation of hydrogen bonding interactions and the introduction of different pharmacophoric elements. nih.gov

The table below summarizes synthetic strategies used to explore SAR, based on the modification of a core thiazole structure.

Molecular PositionSynthetic ModificationPurpose of Modification (SAR)Example Compound SeriesReference
Thiazole C4Suzuki CouplingExplore steric and electronic requirements by introducing diverse aryl groups.4-(Substituted-phenyl)thiazoles nih.gov
Aryl SubstituentExchange of methyl with bromo groupVerify functional group compatibility and create a handle for further diversification.2-Bromo-5-methyl and 5-bromo-2-methyl substituted phenylthiazoles nih.gov
Thiazole C2-AmineHATU-assisted amide couplingIntroduce various benzoyl derivatives to probe interactions at the binding site.N-(4-(thiazol-2-yl))benzamides nih.gov

This systematic, synthesis-driven approach to modifying the this compound scaffold is fundamental to the process of optimizing lead compounds into potential drug candidates. nih.govnih.gov

Potential in Materials Science Research (e.g., as a monomer, linker)

While direct applications of this compound in materials science are not yet extensively documented in peer-reviewed literature, its chemical structure presents significant potential for its use as a versatile building block in the synthesis of advanced polymers and functional materials. The bifunctional nature of the molecule, featuring a reactive 2-bromothiazole (B21250) core and a protected amine group, allows for several strategic pathways in polymer chemistry and materials design.

The primary potential of this compound in materials science lies in its utility as a monomer for synthesizing thiazole-containing polymers. The thiazole heterocycle is a valuable component in materials designed for organic electronics due to its electronic properties and rigid structure. rsc.org The presence of a bromine atom at the 2-position of the thiazole ring is particularly advantageous, as it serves as a reactive handle for various metal-catalyzed cross-coupling reactions, which are fundamental to the creation of conjugated polymers. researchgate.netnih.gov

One of the most promising routes for polymerization is through transition-metal-catalyzed reactions such as Suzuki, Stille, or Negishi cross-coupling. researchgate.netnih.gov In these processes, the carbon-bromine bond at the C2 position of the thiazole can react with a variety of organometallic reagents, enabling the formation of carbon-carbon bonds and the construction of a polymer backbone. For instance, copolymerization with a diboronic acid or distannane derivative via Suzuki or Stille coupling, respectively, could yield novel conjugated polymers incorporating the thiazole unit. sigmaaldrich.com Such polymers are of interest for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov

Another avenue for polymerization involves direct arylation polymerization (DArP), a more atom-economical alternative to traditional cross-coupling methods. Copper-catalyzed DArP (Cu-DArP) has been shown to be an effective method for synthesizing thiazole-containing conjugated polymers. acs.org this compound could potentially serve as a monomer in such reactions, coupling with monomers containing active C-H bonds.

Beyond its role in forming the polymer backbone, this compound also has potential as a functional linker molecule. The benzyloxycarbonyl (Cbz) protecting group on the carbamate can be selectively removed to expose a primary amine. This amine can then be used to graft the molecule onto other polymer chains or surfaces, or to participate in a secondary polymerization process, leading to the formation of block copolymers or cross-linked networks. The carbamate group itself is also being explored for the creation of sequence-defined polymers, suggesting that this moiety could play a more direct role in the polymer structure. nih.govacs.org

The deprotected amine could also serve as a site for the introduction of other functional groups, allowing for the fine-tuning of the material's properties post-polymerization. This dual reactivity—the ability to polymerize via the bromothiazole unit and then functionalize via the deprotected amine—makes this compound a potentially valuable and versatile tool for the rational design of complex macromolecular architectures and functional materials. chemimpex.com

The potential polymerization pathways and resulting material types are summarized in the table below.

Potential Polymerization PathwayCo-monomer TypeResulting Polymer TypePotential Applications
Suzuki Cross-CouplingAryl diboronic acid/esterConjugated PolymerOrganic Electronics (OFETs, OPVs)
Stille Cross-CouplingAryl distannaneConjugated PolymerOrganic Electronics (OFETs, OPVs)
Direct Arylation PolymerizationMonomer with active C-H bondsConjugated PolymerOrganic Electronics
Post-polymerization modification (after Cbz deprotection)N/AFunctionalized PolymerTunable materials, sensors
Step-growth polymerization (after Cbz deprotection)Diacyl chloride or diisocyanatePolyamide or PolyureaHigh-performance plastics

Challenges, Future Directions, and Emerging Research Opportunities

Addressing Limitations in Current Synthetic Routes

The synthesis of highly substituted thiazoles like Benzyl (B1604629) (2-bromothiazol-4-yl)carbamate often relies on classical methods, such as variations of the Hantzsch thiazole (B1198619) synthesis. While effective, these routes are frequently beset by several limitations that hinder their efficiency, scalability, and environmental friendliness.

Conventional methods often necessitate harsh reaction conditions, including high temperatures and the use of strong acids or bases, which can lead to the degradation of sensitive functional groups and the formation of undesirable byproducts. bepls.com The use of hazardous and toxic reagents, such as volatile organic solvents, is another significant drawback, posing environmental and safety risks. nih.govmdpi.com Furthermore, post-processing and purification of the final products can be challenging and resource-intensive, often requiring chromatographic techniques that generate substantial waste. mdpi.com

Specific challenges related to the synthesis of substituted bromothiazoles include:

Limited Catalyst Reusability: Some catalytic systems used in modern cross-coupling reactions to functionalize the thiazole ring may employ metal-based catalysts that are difficult to recover and reuse, impacting the cost-effectiveness of the synthesis. mdpi.com

Substrate Scope: The reaction conditions may not be universally applicable to a wide range of substrates, limiting the diversity of derivatives that can be readily prepared.

Overcoming these hurdles is crucial for the efficient and large-scale production of Benzyl (2-bromothiazol-4-yl)carbamate and its analogues, paving the way for their broader application in research and development.

Development of Sustainable and Eco-Friendly Synthetic Methodologies

In response to the limitations of traditional synthesis, the principles of green chemistry are being increasingly applied to the production of thiazole derivatives. osi.lv The development of sustainable and eco-friendly methodologies offers a pathway to synthesize this compound in a more efficient, safer, and environmentally responsible manner.

Key areas of innovation in green synthetic approaches for thiazoles include:

Green Solvents: Replacing hazardous organic solvents with greener alternatives such as water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents is a primary focus. bepls.comacs.org These solvents are often non-toxic, biodegradable, and can sometimes enhance reaction rates and selectivity.

Alternative Energy Sources: Microwave irradiation and ultrasonic-mediated synthesis have emerged as powerful tools to accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. bepls.comnih.gov

Recyclable Catalysts: The use of heterogeneous or biocatalysts, such as chitosan-based hydrogels, offers significant advantages. mdpi.comnih.gov These catalysts are often biodegradable, non-toxic, and can be easily recovered and reused multiple times without a significant loss in catalytic activity, thereby reducing waste and cost. mdpi.comnih.gov

The table below summarizes some emerging green synthetic techniques applicable to thiazole synthesis.

Green Chemistry ApproachKey AdvantagesRepresentative Examples
Microwave Irradiation Reduced reaction times, increased yields, cleaner reactions. bepls.comSynthesis of trisubstituted thiazoles and hydrazinyl thiazoles. bepls.com
Ultrasonic Irradiation Mild reaction conditions, high yields, energy efficiency. nih.govmdpi.comSynthesis of thiazole derivatives using biocatalysts. mdpi.comnih.gov
Green Catalysts Reusability, biodegradability, reduced metal contamination. osi.lvNiFe2O4 nanoparticles, chitosan (B1678972) hydrogels. acs.orgmdpi.com
Green Solvents Reduced toxicity and environmental impact, potential for improved reactivity. nih.govWater, PEG-400, deep eutectic solvents. bepls.commdpi.com

Adopting these sustainable practices for the synthesis of this compound would not only align with modern environmental standards but also potentially lead to more economical and efficient production processes.

Exploring Novel Reactivity and Uncharted Transformations

The structure of this compound features multiple reactive sites, offering a rich playground for exploring novel chemical transformations. The bromine atom at the C2 position, the carbamate (B1207046) group at the C4 position, and the C5 position of the thiazole ring are all amenable to further functionalization, opening doors to a vast chemical space of new derivatives.

The bromine atom is a particularly versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of diverse aryl, alkynyl, and amino substituents, respectively. Beyond established methods, there is an opportunity to explore more innovative transformations. For instance, the development of radical-based alkylations or SNAr reactions at this position could provide access to novel scaffolds. nih.gov

The carbamate moiety itself can be a point of modification. Its hydrolysis would yield the corresponding 4-aminothiazole, a key intermediate for synthesizing a wide array of derivatives, including ureas, amides, and sulfonamides. The reactivity of N-acylthiazolium salts and their corresponding ylides, generated from the thiazole ring, could be exploited for additions of various carbon electrophiles, leading to functionalized thiazolines. scilit.com

Furthermore, the C5-H bond of the thiazole ring is a target for direct C-H activation and functionalization, a rapidly advancing field in organic synthesis. researchgate.net Regioselective C-H arylation, alkylation, or alkenylation at this position would provide a highly atom-economical route to tri-substituted thiazoles without the need for pre-functionalized starting materials.

Reactive SitePotential TransformationsResulting Structures
C2-Bromine Suzuki, Sonogashira, Buchwald-Hartwig couplings; SNAr; Radical alkylation.2-Aryl/Alkynyl/Amino-thiazoles; Novel alkylated thiazoles.
C4-Carbamate Hydrolysis followed by acylation, sulfonylation, or urea (B33335) formation.4-Amino, 4-acylamino, 4-sulfonylamino, or 4-ureido thiazoles.
C5-Hydrogen Direct C-H activation/functionalization (arylation, alkylation).2,4,5-Trisubstituted thiazole derivatives.

Systematic exploration of these uncharted transformations will be key to unlocking the full synthetic potential of this compound as a versatile chemical building block.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow processing represents a paradigm shift in chemical manufacturing, offering significant advantages in terms of safety, efficiency, and scalability. mtak.husci-hub.se The integration of flow chemistry for the synthesis of this compound and its derivatives could overcome many of the limitations associated with batch production.

Flow chemistry offers several key benefits:

Enhanced Safety: The small reactor volumes allow for excellent control over reaction temperature, especially for highly exothermic reactions, and enable the safe handling of hazardous reagents and intermediates. rsc.org

Increased Efficiency: Continuous processing significantly reduces reaction times, from hours in batch to minutes in flow, and allows for higher productivity. nih.gov

Multistep Synthesis: Flow reactors can be telescoped, allowing for multistep reaction sequences to be performed continuously without the need for intermediate isolation and purification. mtak.hu This has been successfully demonstrated for the synthesis of complex thiazole-containing molecules. nih.gov

For example, a potential flow synthesis of a derivative from this compound could involve an initial cross-coupling reaction in one reactor module, immediately followed by a deprotection or further functionalization in a subsequent module, all within a single, uninterrupted process.

Complementing flow chemistry, automated synthesis platforms using cartridge-based systems are making advanced synthesis more accessible. youtube.com These systems use pre-packaged reagent cartridges for specific chemical transformations, allowing chemists to perform complex reactions with minimal manual intervention. youtube.com Such a system could be developed for the derivatization of the this compound core, enabling the rapid generation of libraries of analogues for high-throughput screening in drug discovery.

The combination of flow chemistry and automation provides a powerful toolkit for accelerating the synthesis and exploration of the chemical space around the this compound scaffold.

Interdisciplinary Research Synergies with Chemical Biology (focused on synthetic tools)

The thiazole scaffold is a privileged structure in medicinal chemistry and chemical biology. nih.gov this compound, as a bifunctional building block, is well-positioned to serve as a versatile tool in interdisciplinary research, particularly in the development of chemical probes and libraries for biological investigation.

The synthetic handles on the molecule (the bromo and carbamate groups) allow for the systematic introduction of various functionalities. This "scaffold-hopping" strategy is valuable in medicinal chemistry for exploring new intellectual property space and improving the properties of known bioactive molecules. nih.gov For example, the core could be used to construct novel inhibitors of enzymes like tubulin or various kinases, where the thiazole ring often plays a crucial role in binding. frontiersin.orgnih.gov

In chemical biology, the molecule can serve as a starting point for creating:

Molecular Probes: By attaching reporter groups such as fluorophores or biotin (B1667282) to one of the reactive sites, researchers can synthesize probes to study the localization, trafficking, and interactions of biological targets.

Fragment Libraries: The core structure itself can be part of a fragment-based drug discovery campaign, where small, low-complexity molecules are screened for binding to a protein target.

Diversity-Oriented Synthesis (DOS): The multiple reactive sites allow for the creation of diverse and complex molecular libraries. For example, one could attach a peptide to the amino group (after deprotection) and use the bromo-position to link to a different pharmacophore, creating hybrid molecules with potentially novel biological activities.

The synergy between organic synthesis and chemical biology, enabled by versatile building blocks like this compound, is essential for advancing our understanding of biological systems and for the discovery of new therapeutic agents.

Future Prospects for Rational Design of Thiazole-Based Molecules

The future of developing novel thiazole-based molecules hinges on the principles of rational design, where computational tools and a deep understanding of structure-activity relationships (SAR) guide the synthetic effort. frontiersin.org This approach moves away from traditional trial-and-error screening towards the deliberate design of molecules with specific, predetermined properties.

Computational methods are becoming indispensable in this process. In silico techniques such as molecular docking can predict how a designed molecule, based on the this compound scaffold, will bind to a specific protein target. frontiersin.org This allows chemists to prioritize the synthesis of compounds with the highest predicted affinity and selectivity. Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models can be used early in the design phase to assess the drug-like properties of virtual compounds, helping to avoid costly late-stage failures. frontiersin.org

The rational design cycle typically involves:

Target Identification: Identifying a biological target (e.g., an enzyme, a receptor) implicated in a disease.

Computational Modeling: Using the 3D structure of the target to design molecules that are predicted to bind effectively. For the this compound scaffold, this would involve modeling various substitutions at the C2, C4, and C5 positions.

Chemical Synthesis: Synthesizing the highest-priority compounds designed in the modeling phase.

Biological Evaluation: Testing the synthesized compounds for their activity against the target and in cellular assays.

SAR Analysis and Iteration: Analyzing the results to understand the relationship between chemical structure and biological activity, and using this knowledge to refine the computational models and design the next generation of compounds. frontiersin.org

By embracing this iterative, design-led approach, researchers can more efficiently navigate the vast chemical space of thiazole derivatives to discover new molecules with tailored biological functions, from potent enzyme inhibitors to innovative materials. nih.gov

Q & A

Q. What are the recommended synthetic routes for preparing Benzyl (2-bromothiazol-4-yl)carbamate, and how can reaction conditions be optimized?

A common approach involves reacting 2-bromothiazol-4-amine with benzyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–5°C. Monitoring via thin-layer chromatography (TLC) ensures completion. Post-synthesis, purification by column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. Optimization includes adjusting stoichiometry (1.2:1 benzyl chloroformate:amine) and maintaining inert conditions to prevent hydrolysis .

Q. How does the stability of this compound vary under different pH and temperature conditions?

Benzyl carbamates generally exhibit pH-dependent stability. Under acidic conditions (pH < 1, 100°C), rapid cleavage occurs via acidolysis. Neutral to slightly basic conditions (pH 4–9, RT) preserve the carbamate, while strong bases (pH > 12, 100°C) induce hydrolysis. Thermal stability tests (TGA/DSC) recommend storage at ≤4°C in anhydrous environments to prevent degradation .

Q. What purification and characterization methods are critical for ensuring compound integrity?

  • Purification : Use flash chromatography (silica gel, hexane:ethyl acetate 4:1) or recrystallization (ethanol/water).
  • Characterization :
    • NMR : Confirm regiochemistry via 1^1H-NMR (thiazole protons at δ 7.2–7.5 ppm; benzyl CH2_2 at δ 5.1 ppm).
    • LC-MS : Verify molecular ion peak ([M+H]+^+ at m/z 313.1) and purity (>95%).
    • Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-2018) refines bond lengths and angles. For example, the thiazole-bromine bond length (~1.87 Å) and carbamate torsion angles (C–N–C=O ~170°) confirm stereoelectronic effects. Hydrogen-bonding networks (N–H⋯O) stabilize crystal packing, which can be visualized using Mercury 4.0 .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives for cholinesterase inhibition?

  • Core Modifications : Introduce electron-withdrawing groups (e.g., NO2_2) at the thiazole 5-position to enhance acetylcholinesterase (AChE) binding.
  • Carbamate Variations : Replace benzyl with substituted benzyl groups (e.g., 4-fluoro) to optimize hydrophobic interactions.
  • Bioassay Validation : Test IC50_{50} values via Ellman’s method, comparing with reference inhibitors like galantamine .

Q. How should researchers address contradictions between computational predictions and experimental reactivity data?

  • Computational Methods : Perform DFT calculations (B3LYP/6-31G*) to model reaction pathways (e.g., bromine substitution).
  • Experimental Validation : Use kinetic studies (NMR monitoring) to compare predicted vs. observed activation energies.
  • Case Example : If a predicted SNAr mechanism (via Mulliken charges) conflicts with observed radical pathways, EPR spectroscopy can detect intermediate radicals .

Q. What mechanistic insights govern oxidative reactions involving this compound?

RuO4_4-mediated oxidation (in situ generation via RuCl3_3/NaIO4_4) selectively oxidizes allylic or benzylic positions. For example, oxidation of a propargyl derivative yields a ketone via a radical intermediate, confirmed by 18^{18}O-labeling experiments and MS/MS fragmentation patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.